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Compound of Interest

Compound Name: 2-methylquinoline-6-sulfonic acid

Cat. No.: B3059041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 2-
methylquinoline-6-sulfonic acid and its derivatives. It offers an objective look at the key

analytical techniques used to elucidate and confirm the molecular structure of these

compounds, supported by experimental data and detailed protocols. This document is intended

to serve as a practical resource for researchers engaged in the synthesis, characterization, and

application of quinoline derivatives.

Introduction to 2-Methylquinoline-6-Sulfonic Acid
2-Methylquinoline-6-sulfonic acid is a heterocyclic aromatic compound that serves as a

versatile building block in organic synthesis, particularly in the development of pharmaceuticals

and dyes.[1] Its structure consists of a 2-methylquinoline core with a sulfonic acid group

substituted at the 6-position of the quinoline ring. The precise determination of this substitution

pattern is critical, as isomers with the sulfonic acid group at other positions, such as the 8-

position, can be formed during synthesis. The 6-sulfonic acid isomer is the thermodynamically

more stable product.[1]

The confirmation of the structure of 2-methylquinoline-6-sulfonic acid and its derivatives

relies on a combination of modern analytical techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This

guide will compare the utility of these methods and provide the necessary data and protocols

for their application.
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Comparative Analysis of Structural Elucidation
Techniques
The structural confirmation of 2-methylquinoline-6-sulfonic acid and its derivatives is a multi-

faceted process. While each analytical technique provides valuable information, a combination

of methods is often required for unambiguous structure determination.

Technique
Information
Provided

Advantages Limitations

¹H and ¹³C NMR

Provides detailed

information about the

chemical environment

of hydrogen and

carbon atoms,

including connectivity

and spatial

relationships.

Non-destructive,

provides rich

structural detail,

excellent for

determining

substitution patterns.

Can be complex to

interpret for molecules

with many overlapping

signals. Specific

experimental data for

the target compound

may not always be

publicly available.

Mass Spectrometry

Determines the

molecular weight and

elemental composition

of the molecule.

High sensitivity,

provides accurate

molecular weight, can

be coupled with

chromatography (LC-

MS) for mixture

analysis.

Does not provide

direct information

about the connectivity

of atoms or

stereochemistry.

X-ray Crystallography

Provides the precise

three-dimensional

arrangement of atoms

in a crystalline solid.

Unambiguous

determination of

molecular structure,

including bond

lengths, bond angles,

and stereochemistry.

Requires a suitable

single crystal, which

can be difficult to

grow.

Quantitative Data for Structural Confirmation
The following tables summarize key quantitative data used in the structural confirmation of 2-
methylquinoline-6-sulfonic acid and a key synthetic precursor and a derivative.
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Table 1: Physicochemical Properties

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

2-Methylquinoline C₁₀H₉N 143.19 91-63-4

2-Methylquinoline-6-

sulfonic acid
C₁₀H₉NO₃S 223.25 93805-05-1

2-Methylquinoline-6-

sulfonyl chloride
C₁₀H₈ClNO₂S 241.69 Not available

Table 2: Mass Spectrometry Data

Compound Ionization Mode
Calculated Exact
Mass (Da)

Observed m/z

2-Methylquinoline EI 143.0735 143 (M⁺)

2-Methylquinoline-6-

sulfonic acid
ESI 223.0303

224.0376 ([M+H]⁺),

222.0227 ([M-H]⁻)

2-Methylquinoline-6-

sulfonyl chloride
ESI 240.9964 242.0037 ([M+H]⁺)

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Note: Experimental NMR data for 2-methylquinoline-6-sulfonic acid is not readily available in

the public domain. The data presented below for 2-methylquinoline (the starting material) and

2-methyl-6-nitroquinoline (a compound with a similar substitution pattern) is for comparative

purposes to illustrate the effect of substitution on the quinoline ring.
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Protons 2-Methylquinoline (δ, ppm)
2-Methyl-6-nitroquinoline
(δ, ppm)

CH₃ 2.74 (s, 3H) 2.80 (s, 3H)

H-3 7.27 (d, 1H) 8.23 (d, 1H)

H-4 8.03 (d, 1H) 8.13 (d, 1H)

H-5 7.76 (d, 1H) 8.75 (d, 1H)

H-7 7.48 (t, 1H) 8.45 (dd, 1H)

H-8 7.68 (d, 1H) 7.45 (d, 1H)

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon 2-Methylquinoline (δ, ppm)
2-Methyl-6-nitroquinoline
(δ, ppm)

CH₃ 25.1 25.9

C-2 158.9 163.5

C-3 121.9 123.1

C-4 136.2 137.9

C-4a 128.7 130.6

C-5 129.4 124.1

C-6 125.7 150.2

C-7 126.5 124.5

C-8 129.8 145.2

C-8a 147.9 Not reported

Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
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Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear

probe.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12

ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-

64 scans).

Set the relaxation delay (d1) to at least 1 second.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.
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Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of 1-10 µg/mL.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in both positive and negative ion modes to observe the protonated molecule

([M+H]⁺) and the deprotonated molecule ([M-H]⁻), respectively.

Set the mass range to scan from m/z 100 to 500.

Data Analysis:

Determine the accurate mass of the molecular ion peaks.

Use the accurate mass to calculate the elemental composition of the molecule using the

instrument's software.

Protocol 3: Single-Crystal X-ray Diffraction
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically

>0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated

solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

Data Collection:
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Mount a suitable crystal on a goniometer head.

Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα

or Cu Kα radiation).

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data using least-squares methods to

obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Workflows and Relationships
Diagrams are essential for understanding the logical flow of synthesis and analysis.
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Caption: Synthetic workflow for 2-methylquinoline-6-sulfonic acid.
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Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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